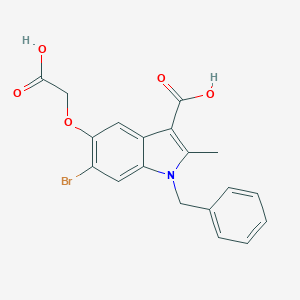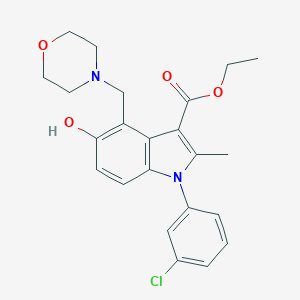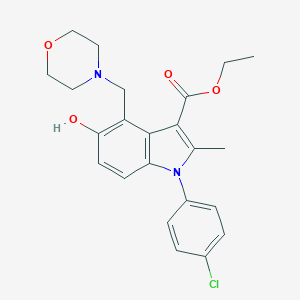![molecular formula C15H12F3NO B271506 3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B271506.png)
3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide, also known as TFB-TBOA, is a chemical compound that has gained significant attention in the field of neuroscience research. It is a potent inhibitor of excitatory amino acid transporters (EAATs) and has been used to study the role of glutamate transporters in various neurological disorders.
Mechanism of Action
3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide acts as a non-competitive inhibitor of EAATs by binding to the glutamate binding site of the transporter. This prevents the uptake of glutamate into the presynaptic neuron, leading to an increase in extracellular glutamate concentration. The excess glutamate can then activate postsynaptic glutamate receptors, leading to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
This compound has been shown to induce seizures and neuronal damage in animal models. It can also cause changes in synaptic plasticity and impair learning and memory. However, this compound has also been shown to have neuroprotective effects in certain conditions, such as ischemic stroke.
Advantages and Limitations for Lab Experiments
One advantage of 3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide is its potency and specificity for EAATs, making it a valuable tool for studying the role of glutamate transporters in neurological disorders. However, its neurotoxic effects can also limit its use in certain experiments. Additionally, this compound is not suitable for in vivo experiments due to its poor bioavailability and rapid metabolism.
Future Directions
Future research using 3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide could focus on developing more potent and selective EAAT inhibitors with fewer neurotoxic effects. Additionally, this compound could be used to study the role of EAATs in other neurological disorders, such as traumatic brain injury and multiple sclerosis. Finally, this compound could be used in combination with other drugs to develop new treatments for neurological disorders.
Synthesis Methods
The synthesis of 3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide involves the reaction of 3-bromoanisole with 3-(trifluoromethyl)benzoyl chloride in the presence of a base. The resulting product is then reacted with methylamine to yield this compound. The entire process is carried out under controlled conditions to ensure the purity and quality of the final product.
Scientific Research Applications
3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively used in scientific research to study the role of EAATs in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It is a potent inhibitor of EAATs, which are responsible for the uptake of glutamate, the main excitatory neurotransmitter in the brain. By inhibiting EAATs, this compound can increase the extracellular concentration of glutamate, leading to excitotoxicity and neuronal damage.
properties
Molecular Formula |
C15H12F3NO |
|---|---|
Molecular Weight |
279.26 g/mol |
IUPAC Name |
3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C15H12F3NO/c1-10-4-2-5-11(8-10)14(20)19-13-7-3-6-12(9-13)15(16,17)18/h2-9H,1H3,(H,19,20) |
InChI Key |
ZGMBOJMNVGPYIL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B271426.png)


![1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone](/img/structure/B271430.png)
![5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B271431.png)

![(8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid](/img/structure/B271437.png)
![1-Amino-2,11-diethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271459.png)
![1-Amino-6-(4-chlorophenyl)-2,7-diethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271461.png)
![1-Amino-2,11-dimethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271464.png)
![1-Amino-6-(4-chlorophenyl)-2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271466.png)
![3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271468.png)